Boc-D-isoleucine (CAS 55721-65-8) is a synthetically crucial N-tert-butoxycarbonyl protected unnatural amino acid. Characterized by its D-enantiomeric stereocenter and a beta-branched aliphatic side chain, this precursor is primarily procured for the synthesis of proteolytically stable peptidomimetics, cyclic peptides, and antimicrobial therapeutics [1]. Unlike its natural L-counterpart, the incorporation of D-isoleucine fundamentally alters the metabolic half-life and secondary structure of the resulting peptide. The Boc protecting group makes it specifically suited for Solid-Phase Peptide Synthesis (Boc-SPPS) requiring harsh hydrofluoric acid (HF) cleavage, or for solution-phase syntheses where orthogonal stability against basic conditions is mandatory [2]. For industrial buyers, selecting Boc-D-isoleucine is driven by the need to balance extreme enzymatic stability with specific conformational rigidity in advanced drug design.
Substituting Boc-D-isoleucine with generic analogs compromises both synthesis viability and final therapeutic performance. Replacing it with the cheaper Boc-L-isoleucine results in peptides that are rapidly degraded by endogenous proteases, reducing in vivo half-lives from days to mere minutes [1]. Substitution with Boc-D-leucine—a structural isomer—fails because leucine is gamma-branched rather than beta-branched; this subtle difference shifts the peptide's conformational propensity from an extended beta-sheet to an alpha-helical structure, potentially abolishing target binding affinity [2]. Furthermore, swapping the protecting group to Fmoc-D-isoleucine is unviable in specific solution-phase workflows or depsipeptide syntheses that utilize base-catalyzed steps, as the Fmoc group will prematurely cleave under basic conditions where the Boc group remains completely stable [3].
The primary procurement driver for D-isoleucine derivatives is the massive increase in metabolic stability they confer. In comparative degradation assays using MDCK cell lysates and human plasma, peptides incorporating L-isoleucine exhibit rapid proteolytic cleavage with half-lives typically between 2 to 6 hours. In stark contrast, the exact mirror-image peptides synthesized using D-isoleucine remain entirely stable, showing >24 hours of stability with negligible degradation [1]. This quantitative leap in half-life is critical for transitioning a peptide from an in vitro tool to a viable in vivo therapeutic.
| Evidence Dimension | Enzymatic half-life in cell lysate/plasma |
| Target Compound Data | >24 hours (stable) |
| Comparator Or Baseline | L-isoleucine peptides (2-6 hours) |
| Quantified Difference | At least 4x to 12x increase in half-life |
| Conditions | MDCK cell lysate and human plasma degradation assays |
Validates the higher cost of D-enantiomer procurement by solving the fundamental pharmacokinetic bottleneck of peptide therapeutics.
Selecting between D-isoleucine and D-leucine fundamentally alters the resulting peptide's 3D structure due to the position of the methyl branch. Crystallographic and conformational analyses of heterochiral peptides demonstrate that D-leucine (gamma-branched) has a strong propensity to induce alpha-helical conformations in linear sequences. Conversely, D-isoleucine (beta-branched) sterically restricts the backbone, strongly favoring extended or beta-sheet conformations[1]. This structural divergence means D-leucine cannot act as a drop-in substitute when designing beta-turn mimics or rigid cyclic peptides.
| Evidence Dimension | Secondary structure induction |
| Target Compound Data | Favors extended / beta-sheet conformations |
| Comparator Or Baseline | D-leucine (Favors alpha-helical conformations) |
| Quantified Difference | Distinct shift in Ramachandran dihedral angle preferences |
| Conditions | Crystallographic analysis of heterochiral oligopeptides |
Prevents costly synthesis failures by ensuring the procured amino acid induces the correct spatial geometry required for receptor binding.
The beta-branching of Boc-D-isoleucine introduces significant steric hindrance at the alpha-amine during peptide bond formation. While unhindered amino acids like Boc-D-leucine routinely achieve >95% coupling yields using standard reagents (e.g., DIC/HOBt) within standard cycle times, the incorporation of Boc-D-isoleucine often sees yields drop below 80% under identical conditions [1]. To restore quantitative yields (>95%), buyers must adapt their process chemistry to include highly reactive coupling agents (such as HATU or COMU) or extend coupling times.
| Evidence Dimension | Standard coupling yield (without optimized reagents) |
| Target Compound Data | <80% (due to beta-branching steric hindrance) |
| Comparator Or Baseline | Boc-D-leucine (>95% under standard conditions) |
| Quantified Difference | ~15-20% reduction in baseline coupling efficiency |
| Conditions | Standard SPPS coupling cycles (e.g., DIC/HOBt) |
Alerts process chemists that procuring this compound requires simultaneous procurement of high-efficiency coupling reagents to maintain overall synthesis yields.
For complex syntheses requiring orthogonal deprotection, the choice of the Boc group over the Fmoc group is critical. Fmoc-D-isoleucine is base-labile and will undergo premature deprotection in the presence of secondary amines (e.g., 20% piperidine) or during base-catalyzed esterification steps in depsipeptide synthesis. Boc-D-isoleucine remains 100% stable under these basic conditions, requiring strong acids (like TFA) for removal [1]. This absolute base stability allows for selective side-chain manipulations that would destroy an Fmoc-protected intermediate.
| Evidence Dimension | Stability in basic conditions (e.g., piperidine, secondary amines) |
| Target Compound Data | 100% stable (requires acid cleavage) |
| Comparator Or Baseline | Fmoc-D-isoleucine (Rapidly deprotects) |
| Quantified Difference | Absolute orthogonal divergence in cleavage conditions |
| Conditions | Solution-phase or orthogonal solid-phase synthesis environments |
Mandates the procurement of the Boc-derivative for any synthetic route involving harsh basic steps prior to N-terminal deprotection.
Because L-peptides are rapidly cleared by renal and enzymatic pathways, Boc-D-isoleucine is procured to synthesize D-enantiomeric AMPs (such as danalexin analogs). The D-configuration ensures the peptide survives in plasma for >24 hours, transforming a transient in vitro effect into a viable in vivo antibiotic profile [1].
Due to the unique beta-sheet and extended conformational propensity induced by its beta-branched side chain, this compound is the specific choice for enforcing structural rigidity in cyclic peptides. It is prioritized over D-leucine when the target pharmacophore requires a flat, extended backbone geometry rather than a helical turn [2].
In complex synthetic routes where intermediate steps require strong basic conditions (e.g., specific esterifications or side-chain modifications), Boc-D-isoleucine is selected over Fmoc-protected variants. Its absolute stability to bases prevents premature N-terminal deprotection, ensuring high-fidelity assembly of complex natural product analogs [3].